molecular formula C19H22N2O3S.HCl B1165061 O-Desacetyl-N-Desmethyldiltiazem HCl

O-Desacetyl-N-Desmethyldiltiazem HCl

Cat. No. B1165061
M. Wt: 394.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 86408-44-8 (free base)

Scientific Research Applications

Influence on Nucleoside Triphosphate Diphosphohydrolase (NTPDase)

O-Desacetyl-N-Desmethyldiltiazem HCl, along with other calcium antagonists like verapamil and diltiazem, has been shown to produce a concentration-dependent inhibition of NTPDase, an enzyme associated with vascular endothelial and smooth muscle cells. This inhibition could potentially influence the control of vascular tone by regulating circulating ATP levels. Kinetic studies suggest a mixed type of inhibition by these molecules, with O-Desacetyl-N-Desmethyldiltiazem HCl demonstrating weak NTPDase inhibitory potency (Gendron et al., 2000).

Cardiovascular Effects in Canines

Research involving anesthetized dogs has shown that O-Desacetyl-N-Desmethyldiltiazem HCl, among other diltiazem metabolites, can affect the cardiovascular system. These effects include dose-dependent increases in coronary blood flow, decreases in blood pressure and heart rate, and changes in left ventricular dynamics. The study highlights the qualitative similarity in cardiovascular properties between diltiazem and its metabolites, although diltiazem exhibits the most potent activity (Yabuna et al., 1985).

Metabolite Inhibition of Drug Biotransformation

O-Desacetyl-N-Desmethyldiltiazem HCl has been involved in studies exploring the nonlinear accumulation of diltiazem. The research suggests that this accumulation in vivo may be partially explained by the progressive accumulation of metabolites like O-Desacetyl-N-Desmethyldiltiazem HCl, which could inhibit the biotransformation of the parent drug, diltiazem (Tsao et al., 1990).

Bioconcentration and Metabolism in Non-Target Organisms

A study on rainbow trout exposed to diltiazem revealed that these fish metabolize diltiazem mainly via desmethylation and desacetylation, forming metabolites including O-Desacetyl-N-Desmethyldiltiazem HCl. This study highlights the potential for uptake and metabolism of pharmaceuticals like diltiazem and its metabolites in non-target organisms within the aquatic environment (Steinbach et al., 2016).

properties

Product Name

O-Desacetyl-N-Desmethyldiltiazem HCl

Molecular Formula

C19H22N2O3S.HCl

Molecular Weight

394.92

Origin of Product

United States

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